![molecular formula C26H26N6O3S B2730418 N-(2,3-dimethoxybenzyl)-2-((9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide CAS No. 1223907-97-8](/img/no-structure.png)
N-(2,3-dimethoxybenzyl)-2-((9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethoxybenzyl)-2-((9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C26H26N6O3S and its molecular weight is 502.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Evaluation
Several studies focus on the synthesis of innovative heterocycles, demonstrating their potential in various biological applications. For instance, Fadda et al. (2017) utilized a versatile precursor for synthesizing various heterocycles, such as pyrrole, pyridine, and coumarin derivatives, which were examined for their insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda, Salam, Tawfik, Anwar, & Etman, 2017). Similarly, Riyadh et al. (2013) described the synthesis of antipyrine-based heterocycles, which showed anticancer and antimicrobial activities (Riyadh, Kheder, & Asiry, 2013).
Antioxidant and Antimicrobial Activities
Another research avenue is the development of compounds with significant antioxidant and antimicrobial activities. For example, Ahmad et al. (2012) synthesized novel N-substituted benzyl/phenyl derivatives showing moderate to significant radical scavenging activity, indicating potential antioxidant applications (Ahmad, Siddiqui, Gardiner, Parvez, & Aslam, 2012). Chkirate et al. (2019) explored the effect of hydrogen bonding on the self-assembly process of pyrazole-acetamide derivatives and evaluated their antioxidant activity, showcasing the structural influence on biological efficacy (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, Faouzi, Adarsh, & Garcia, 2019).
Anticancer and Anticonvulsant Properties
Moreover, some studies have investigated the anticancer and anticonvulsant properties of similar heterocyclic compounds. Tarikogullari et al. (2010) synthesized alkanamide derivatives bearing 5-membered heterocyclic rings, evaluating their anticonvulsant activity in the maximal electroshock test, highlighting the therapeutic potential of such structures (Tarikogullari, Kilic, Erol, & Pabuccuoglu, 2010).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,3-dimethoxybenzyl)-2-((9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide involves the reaction of 2-((9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetic acid with 2,3-dimethoxybenzylamine in the presence of a coupling agent. The resulting intermediate is then treated with acetic anhydride to form the final product.", "Starting Materials": [ "2-((9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetic acid", "2,3-dimethoxybenzylamine", "Coupling agent", "Acetic anhydride" ], "Reaction": [ "Step 1: Dissolve 2-((9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetic acid and coupling agent in a suitable solvent.", "Step 2: Add 2,3-dimethoxybenzylamine to the reaction mixture and stir at room temperature for several hours.", "Step 3: Isolate the resulting intermediate by filtration and washing with a suitable solvent.", "Step 4: Dissolve the intermediate in acetic anhydride and heat the mixture to reflux for several hours.", "Step 5: Cool the reaction mixture and isolate the final product by filtration and washing with a suitable solvent." ] } | |
CAS番号 |
1223907-97-8 |
分子式 |
C26H26N6O3S |
分子量 |
502.59 |
IUPAC名 |
N-[(2,3-dimethoxyphenyl)methyl]-2-[[11-(2,5-dimethylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H26N6O3S/c1-16-8-9-17(2)19(12-16)20-13-21-25-28-29-26(31(25)10-11-32(21)30-20)36-15-23(33)27-14-18-6-5-7-22(34-3)24(18)35-4/h5-13H,14-15H2,1-4H3,(H,27,33) |
InChIキー |
FZYLMMZZWFESBR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)C2=NN3C=CN4C(=NN=C4SCC(=O)NCC5=C(C(=CC=C5)OC)OC)C3=C2 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-butyl-2-(4-{[(3,4-dimethoxyphenyl)sulfonyl]amino}phenoxy)nicotinamide](/img/structure/B2730336.png)

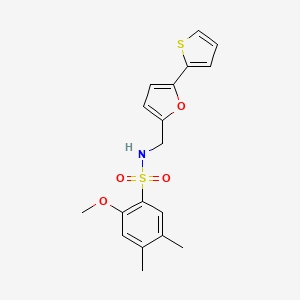
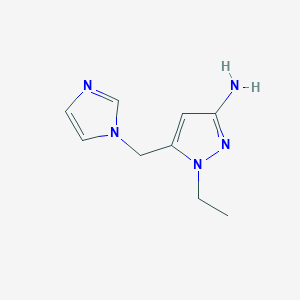
![(4-Benzylpiperazin-1-yl)-[2-(4-tert-butylphenoxy)pyridin-3-yl]methanone](/img/structure/B2730343.png)
![2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylacetic Acid](/img/structure/B2730347.png)
![2-{[3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2730348.png)

![N-(2,4-difluorophenyl)-2-{[6-(3-methoxybenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2730351.png)
![3-(3,4-dimethoxyphenyl)-9-(3-methoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2730352.png)
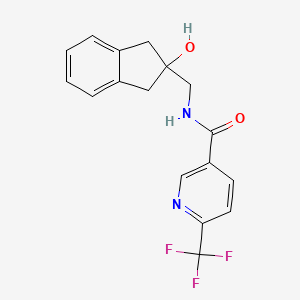
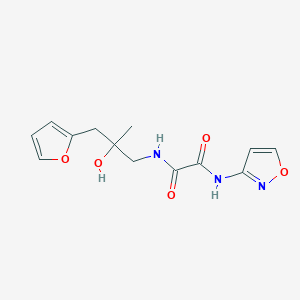
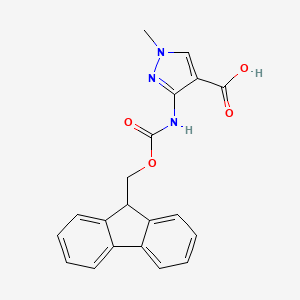
![N-(5-(benzo[d]thiazole-6-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2730357.png)